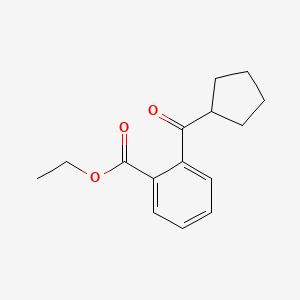

2-Carboethoxyphenyl cyclopentyl ketone

Descripción

2-Carboethoxyphenyl cyclopentyl ketone is an aryl cyclopentyl ketone derivative characterized by a cyclopentyl group attached to a ketone moiety, which is further substituted at the ortho-position of the phenyl ring with an ethoxy carbonyl (carboethoxy) group. This structural motif combines the steric and electronic effects of the cyclopentane ring with the electron-withdrawing nature of the carboethoxy substituent, influencing its reactivity and physicochemical properties.

Propiedades

IUPAC Name |

ethyl 2-(cyclopentanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFXNVALZXXSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642558 | |

| Record name | Ethyl 2-(cyclopentanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-38-3 | |

| Record name | Ethyl 2-(cyclopentanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Carboethoxyphenyl cyclopentyl ketone can be synthesized through the esterification of benzoic acid with cyclopentanecarbonyl chloride in the presence of an acid catalyst. The reaction typically involves the following steps:

Formation of Acid Chloride: Cyclopentanecarboxylic acid is first converted to cyclopentanecarbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Esterification: The resulting cyclopentanecarbonyl chloride is then reacted with ethyl benzoate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Carboethoxyphenyl cyclopentyl ketone undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclopentanecarboxylic acid.

Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.

Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines such as methylamine or ethylamine in the presence of a base like triethylamine.

Major Products

Hydrolysis: Benzoic acid and cyclopentanecarboxylic acid.

Reduction: Benzyl alcohol and cyclopentanol.

Substitution: Corresponding amides.

Aplicaciones Científicas De Investigación

2-Carboethoxyphenyl cyclopentyl ketone has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.

Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Carboethoxyphenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and cyclopentanecarboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-carboethoxyphenyl cyclopentyl ketone and similar compounds:

Reactivity Trends

- Electrophilicity : The o-carboethoxy group in this compound likely increases electrophilicity at the carbonyl carbon compared to unsubstituted analogs (e.g., cyclopentyl phenyl ketone). This is supported by the enhanced activity of carbamate derivatives with electron-withdrawing groups in FAAH inhibition .

- Steric Effects : Cyclopentyl groups introduce moderate steric hindrance, as seen in the reduced yields of spiro compounds when larger substituents (e.g., cyclohexyl) are used .

- Bond Dissociation : Cyclopentyl radicals exhibit bond dissociation energies (~5.7 eV) comparable to tert-butyl radicals, independent of the heteroatom linkage (e.g., O, N) . This suggests stability in radical-mediated reactions.

Actividad Biológica

Overview

2-Carboethoxyphenyl cyclopentyl ketone, a compound with the molecular formula and a molecular weight of 232.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopentyl ketone group attached to a phenyl ring with a carboethoxy substituent. Research has indicated its promising antimicrobial and anticancer properties, although the precise mechanisms of action remain under investigation.

The compound is synthesized through various organic reactions, including oxidation, reduction, and electrophilic aromatic substitution. Key reagents used in these processes include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthesis pathways have implications for its application in drug development and chemical manufacturing.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Potential

Emerging studies indicate that this compound may induce apoptosis in cancer cells. Initial findings suggest that it affects cell cycle regulation and modulates apoptotic pathways, although further research is necessary to elucidate the specific molecular targets involved.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct biological activities associated with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Carboethoxyphenyl cyclopropyl ketone | Cyclopropyl group | Moderate antimicrobial activity |

| This compound | Cyclopentyl group | Significant antimicrobial and anticancer properties |

| 2-Carboethoxyphenyl cyclohexyl ketone | Cyclohexyl group | Weak antimicrobial effects |

This table illustrates how the unique structural features of this compound contribute to its enhanced biological efficacy compared to its analogs.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, impacting cellular signaling pathways and gene expression. The exact molecular mechanisms are still under investigation, but it is believed that the compound's structural properties play a crucial role in its biological activity.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro tests conducted on various bacterial strains revealed that this compound significantly inhibited growth, indicating potential applications in treating bacterial infections.

- Anticancer Studies : Research focusing on cancer cell lines demonstrated that the compound could induce apoptosis through mechanisms involving cell cycle arrest. Further studies are needed to identify the specific pathways involved in this process.

- Comparative Efficacy : A study comparing this compound with similar derivatives highlighted its superior efficacy in both antimicrobial and anticancer activities, supporting its potential as a lead candidate in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.